Cas no 926237-89-0 (4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-)

4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)- 化学的及び物理的性質
名前と識別子
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- 4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-
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- インチ: 1S/C17H18BrNO2/c1-3-11(4-2)5-7-13-10-15(17(20)21)14-9-12(18)6-8-16(14)19-13/h5-11H,3-4H2,1-2H3,(H,20,21)
- InChIKey: LGEPLLORHCONBS-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC(Br)=CC=2)C(C(O)=O)=CC=1C=CC(CC)CC
4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-54318-0.25g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 0.25g |
$288.0 | 2023-02-10 | |
Ambeed | A1112233-5g |
6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 95% | 5g |
$1280.0 | 2024-04-16 | |
Ambeed | A1112233-1g |
6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 95% | 1g |
$441.0 | 2024-04-16 | |
Enamine | EN300-54318-2.5g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 2.5g |
$1202.0 | 2023-02-10 | |
Enamine | EN300-54318-0.1g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 0.1g |
$202.0 | 2023-02-10 | |
Enamine | EN300-54318-0.05g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 0.05g |
$135.0 | 2023-02-10 | |
Enamine | EN300-54318-5.0g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 5.0g |
$1779.0 | 2023-02-10 | |
Enamine | EN300-54318-10.0g |
6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 100% | 10.0g |
$2638.0 | 2023-02-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059390-1g |
6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 95% | 1g |
¥3031.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059390-5g |
6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |
926237-89-0 | 95% | 5g |
¥8785.0 | 2024-04-17 |
4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)- 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-に関する追加情報
4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)- (CAS No. 926237-89-0): A Comprehensive Overview
4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-, identified by its CAS number 926237-89-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and applications in drug development. The unique structural features of this molecule, particularly the presence of a bromine substituent at the 6-position and an alkenyl chain at the 2-position, make it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.
The< strong>6-bromo substituent on the quinoline core enhances the reactivity of the molecule, making it a valuable intermediate in organic synthesis. This bromine atom can participate in various chemical reactions, including cross-coupling reactions, which are widely used in the construction of complex molecular architectures. Additionally, the< strong>2-(3-ethyl-1-penten-1-yl) side chain introduces a degree of flexibility and functionality to the molecule, potentially influencing its pharmacokinetic properties and biological interactions.
In recent years, there has been growing interest in quinoline derivatives due to their potential therapeutic applications. Quinolines and their analogs have been investigated for their antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The structural modifications introduced in 4-quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)- aim to enhance these properties while minimizing unwanted side effects. The< strong>3-ethyl-1-penten-1-yl group, in particular, may contribute to improved solubility and bioavailability, which are critical factors in drug design.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The bromination step at the 6-position of the quinoline core is particularly crucial and must be performed under controlled conditions to avoid unwanted side reactions. The subsequent introduction of the< strong>3-ethyl-1-pentan-1-yl group requires precise regioselectivity to ensure that the desired substitution pattern is achieved. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules.
The pharmacological potential of 4-quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-pentenyl)- has been explored in several preclinical studies. Researchers have investigated its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Initial findings suggest that this compound may exhibit potent activity against certain types of cancer cells by inhibiting key signaling pathways. Additionally, its antimicrobial properties have been examined, with promising results against resistant bacterial strains.
The development of new drugs often involves a multidisciplinary approach, combining expertise from chemistry, biology, and pharmacology. The synthesis and characterization of compounds like 4-quinolinecarboxylic acid, 6-bromo-2-(3ethyl-1-pentan-1-yl)- are integral parts of this process. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers can accelerate the discovery and optimization of novel therapeutic agents.
The future directions for research on this compound include further exploration of its pharmacological profile and development of derivatives with enhanced properties. Structure-based drug design approaches can be employed to fine-tune the molecular structure for improved efficacy and reduced toxicity. Additionally, investigating the mechanisms of action will provide valuable insights into how this compound interacts with biological systems.
In conclusion, 4-quinolinecarboxylic acid,< strong>6-bromo-2-(3ethyl-1-pentan-1-yl)- (CAS No.926237-89-0), represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of drug design principles continues to evolve, compounds like this one will play a crucial role in developing next-generation medicines.
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